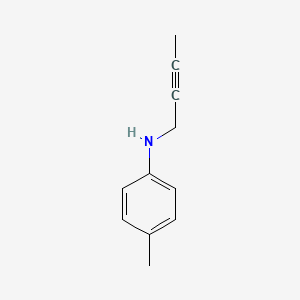

But-2-ynyl-p-tolyl-amine

Description

Significance of Alkynyl Amines in Advanced Synthetic Organic Chemistry

Alkynyl amines, particularly the subgroup of propargylamines, are highly valuable and versatile building blocks in modern organic synthesis. Their significance stems from their ability to participate in a wide array of chemical transformations to form complex nitrogen-containing molecules. They are key precursors in the synthesis of numerous heterocyclic compounds such as indoles, pyrroles, and quinolines, which form the core of many biologically active natural products and pharmaceutical agents. nih.gov

One of the most powerful methods for preparing propargylamines is the Aldehyde-Alkyne-Amine (A³) coupling reaction. nih.goviucr.org This multicomponent reaction is celebrated for its atom economy, allowing for the assembly of structurally diverse and complex molecules from simple starting materials in a single step. nih.goviucr.org The development of catalytic and asymmetric versions of these reactions further enhances the importance of alkynyl amines, enabling the selective production of chiral amines and their derivatives. iucr.org

Furthermore, the direct alkynylation of C-H bonds adjacent to the nitrogen atom in tertiary amines has emerged as a robust strategy for synthesizing propargylamines, showcasing the continuous innovation in accessing this crucial functional group. researchgate.net These synthetic methodologies underscore the central role of alkynyl amines as intermediates for creating novel molecular frameworks.

Current Research Landscape of Amine-Alkyne Compounds

The research landscape for compounds containing both amine and alkyne functionalities is dynamic and expansive, driven by the quest for efficient and selective synthetic methods. A major area of focus is the catalytic hydroamination of alkynes, an atom-economical process that involves the addition of an amine's N-H bond across an alkyne's carbon-carbon triple bond. This method provides direct access to enamines and imines, which are versatile intermediates for further chemical transformations. While many transition metals are used to catalyze this reaction, base-mediated hydroamination is also an area of active investigation to avoid expensive or toxic metal catalysts.

Another significant research direction is the functionalization of the amine part of the molecule. Recent studies have demonstrated the selective insertion of alkynes into the C-C bonds of amines, a novel strategy for the elongation of alkyl chains and the expansion of cyclic amine rings. nih.gov This represents a shift from traditional C-H functionalization to the more challenging C-C bond modification. nih.gov

Intramolecular reactions of amine-alkyne compounds are a particularly fruitful area of research. The strategic placement of an amine and an alkyne within the same molecule allows for powerful cyclization reactions to build carbo- and heterocyclic structures. researchgate.net These transformations, often promoted by transition metals or other electrophilic reagents, are key steps in the total synthesis of complex natural products and medicinally relevant scaffolds. nih.gov For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a well-established method for synthesizing substituted quinolines. nih.gov

Academic Research Focus and Objectives for N-(But-2-ynyl)-p-toluidine Investigations

Direct and extensive academic literature focusing specifically on N-(but-2-ynyl)-p-toluidine is not widespread. However, its synthesis and potential reactivity can be understood from studies on its close structural analogs, such as N-(prop-2-yn-1-yl)-p-toluidine and N-(pent-2-yn-1-yl)-p-toluidine.

The synthesis of N-(but-2-yn-1-yl)-4-methylaniline has been reported via the alkylation of p-toluidine (B81030) with 1-bromo-2-butyne (B41608). nih.gov The reaction is carried out in acetonitrile, and the product is isolated as an oil. nih.gov This straightforward synthesis makes it an accessible building block for further synthetic explorations.

Table 1: Synthesis and Spectroscopic Data for N-(but-2-yn-1-yl)-4-methylaniline nih.gov

| Parameter | Details |

|---|---|

| Synthesis | Reaction of p-toluidine with 1-bromo-2-butyne in acetonitrile. |

| Yield | 78% |

| Appearance | Orange oil |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.01–7.04 (m, 2H), 6.60–6.62 (m, 2H), 3.85 (s, 2H), 3.71 (br s, 1H), 2.26 (app d, 3H, J = 4.2), 1.80–1.81 (m, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 145.2, 129.9, 127.7, 113.8, 79.1, 76.5, 34.5, 20.6, 3.5 |

| IR (cm⁻¹) | 1616, 1517, 1249, 806, 502 |

| HRMS (DART-TOF) | Calculated for C₁₁H₁₄N₁ [M+H]⁺: 160.1126, Found: 160.1119 |

The primary academic research objective for N-alkynyl-p-toluidine derivatives is to utilize them as precursors for constructing complex heterocyclic systems through intramolecular cyclization reactions. Research on the closely related N-(prop-2-yn-1-yl)-p-toluidine (also known as N-propargyl-4-methylaniline) and N-(pent-2-yn-1-yl)-p-toluidine demonstrates this focus. These compounds have been subjected to catalytic conditions to induce formal hydroarylation, leading to the formation of substituted quinolines. rsc.orgrsc.org

For example, when N-(pent-2-yn-1-yl)-p-toluidine, an internal alkyne similar to the title compound, was treated with tin(II) or indium(III) catalysts, it underwent a 6-endo-dig cyclization to afford small amounts of 4-ethyl-6-methylquinoline. rsc.orgrsc.org In contrast, the terminal alkyne N-(prop-2-yn-1-yl)-p-toluidine did not yield cyclized products under the same conditions, highlighting the influence of the alkyne substitution pattern on reactivity. rsc.orgrsc.org

Table 2: Reactivity of N-Alkynyl-p-toluidine Analogs in Intramolecular Cyclization rsc.orgrsc.org

| Substrate | Catalyst | Reaction Type | Product | Yield |

|---|---|---|---|---|

| N-(pent-2-yn-1-yl)-p-toluidine | SnCl₂ | Hydroarylation | 4-ethyl-6-methylquinoline | 7% |

| N-(pent-2-yn-1-yl)-p-toluidine | InCl₃ | Hydroarylation | 4-ethyl-6-methylquinoline | 9% |

Furthermore, N-propargyl-4-methylaniline has been used as a reactant in multicomponent reactions, such as the BiCl₃-catalyzed cationic Povarov reaction with (±)-citronellal, to produce complex fused heterocyclic structures like trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine. iucr.orgresearchgate.net

These investigations into its close analogs strongly suggest that the academic research focus for N-(but-2-ynyl)-p-toluidine would similarly be centered on its potential as a substrate for intramolecular cyclization reactions to access novel and synthetically challenging quinoline (B57606) and acridine (B1665455) derivatives. The internal butynyl group makes it a prime candidate for such studies, bridging the reactivity gap between terminal and more substituted alkynes.

Structure

3D Structure of Parent

Properties

CAS No. |

435345-29-2 |

|---|---|

Molecular Formula |

C11H14ClN |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

N-but-2-ynyl-4-methylaniline;hydrochloride |

InChI |

InChI=1S/C11H13N.ClH/c1-3-4-9-12-11-7-5-10(2)6-8-11;/h5-8,12H,9H2,1-2H3;1H |

InChI Key |

VMNFBCMLVJNJRV-UHFFFAOYSA-N |

SMILES |

CC#CCNC1=CC=C(C=C1)C |

Canonical SMILES |

CC#CCNC1=CC=C(C=C1)C.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for N but 2 Ynyl P Toluidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(but-2-ynyl)-p-toluidine, providing a detailed map of the hydrogen and carbon atom environments within the molecule.

One-Dimensional NMR Techniques (¹H, ¹³C) in Structural Analysis

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of N-(but-2-ynyl)-p-toluidine.

In the ¹H NMR spectrum of N-(but-2-ynyl)-p-toluidine, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the p-tolyl group appear as a multiplet in the region of δ 7.01–7.04 ppm, while the protons of the methyl group on the aromatic ring show a signal at approximately δ 2.26 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom and the alkyne group are observed as a singlet at δ 3.85 ppm. A broad singlet at δ 3.71 ppm is attributed to the N-H proton. The methyl protons of the butynyl group resonate around δ 1.80–1.81 ppm. nih.gov

The ¹³C NMR spectrum, recorded under the same conditions at 125 MHz, provides complementary information about the carbon framework. The spectrum shows signals for the aromatic carbons at δ 145.2, 129.9, 127.7, and 113.8 ppm. The acetylenic carbons of the butynyl group are found at δ 79.1 and 76.5 ppm. The carbon of the methylene group attached to the nitrogen is observed at δ 34.5 ppm, while the methyl carbon on the aromatic ring appears at δ 20.6 ppm. The methyl carbon of the butynyl group gives a signal at δ 3.5 ppm. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-(But-2-ynyl)-p-toluidine

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.01–7.04 (m) | 129.9, 113.8 |

| Aromatic C-N | - | 145.2 |

| Aromatic C-CH₃ | - | 127.7 |

| Ar-CH₃ | 2.26 (app d) | 20.6 |

| N-H | 3.71 (br s) | - |

| N-CH₂ | 3.85 (s) | 34.5 |

| C≡C | - | 79.1, 76.5 |

| ≡C-CH₃ | 1.80–1.81 (m) | 3.5 |

Data obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. nih.gov

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assignments

While specific 2D NMR data for N-(but-2-ynyl)-p-toluidine is not extensively detailed in the provided search results, the application of these techniques is crucial for confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity within the p-tolyl group and potentially between the methylene and methyl protons of the butynyl group if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. For example, it would link the ¹H signal at δ 3.85 ppm to the ¹³C signal at δ 34.5 ppm, confirming it as the N-CH₂ group.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in N-(but-2-ynyl)-p-toluidine by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands. A notable feature is the absorption band corresponding to the C≡C triple bond stretch, which is typically weak in symmetrically substituted alkynes but observable. The N-H stretching vibration of the secondary amine appears as a distinct band. The aromatic C-H stretching vibrations are observed at higher wavenumbers, while the C-N stretching vibration and aromatic C=C stretching vibrations also give rise to characteristic peaks. nih.gov Specifically, the IR spectrum shows bands at 1616 cm⁻¹ and 1517 cm⁻¹, which are attributed to the C=C aromatic stretching vibrations. The band at 1249 cm⁻¹ is assigned to the C-N stretching vibration. nih.gov

Table 2: Key IR Absorption Bands for N-(But-2-ynyl)-p-toluidine

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| N-H | Stretch | Not specified |

| Aromatic C-H | Stretch | Not specified |

| C≡C | Stretch | Not specified |

| Aromatic C=C | Stretch | 1616, 1517 nih.gov |

| C-N | Stretch | 1249 nih.gov |

| Aromatic C-H | Bending (out-of-plane) | 806 nih.gov |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the precise molecular mass of N-(but-2-ynyl)-p-toluidine and to study its fragmentation patterns under ionization. High-Resolution Mass Spectrometry (HRMS) using techniques like DART-TOF (Direct Analysis in Real Time - Time of Flight) provides highly accurate mass measurements. For N-(but-2-ynyl)-p-toluidine, the calculated mass for the protonated molecule [M+H]⁺ is 160.1126. The experimentally found mass is 160.1119, which is in excellent agreement with the calculated value, confirming the molecular formula C₁₁H₁₄N. nih.gov The fragmentation patterns observed in the mass spectrum can provide further structural information by identifying stable fragments formed upon ionization.

Advanced Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within N-(but-2-ynyl)-p-toluidine. The spectrum is characterized by absorption bands that correspond to π → π* transitions within the aromatic ring and potentially n → π* transitions involving the non-bonding electrons of the nitrogen atom. The absorption spectrum of a similar compound, 4-cyclohexyl-N,N-dimethylaniline, shows typical N,N-dialkylaniline absorption bands at 253.5 nm and 302.0 nm in cyclohexane, corresponding to the ¹Lₐ and ¹Lₑ transitions, respectively. acs.org It is expected that N-(but-2-ynyl)-p-toluidine would exhibit a similar UV-Vis absorption profile due to the presence of the p-substituted aniline (B41778) chromophore.

Complementary Spectroscopic Methods for Enhanced Structural Insights (e.g., Raman Spectroscopy, EPR Spectroscopy)

While not as commonly reported for routine characterization of this specific compound, other spectroscopic methods can offer additional structural details.

Raman Spectroscopy : This technique would be particularly useful for observing the C≡C triple bond stretching vibration, which is often weak in the IR spectrum but strong in the Raman spectrum due to the change in polarizability. It would also provide information on the vibrations of the aromatic ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is not directly applicable to the diamagnetic N-(but-2-ynyl)-p-toluidine molecule itself. However, it could be used to study any radical intermediates that might be formed during chemical reactions involving this compound.

Mechanistic Studies of Chemical Transformations Involving N but 2 Ynyl P Toluidine

Elucidation of Reaction Pathways in Amine-Alkyne Functionalizations

The dual functionality of N-(but-2-ynyl)-p-toluidine makes it a versatile substrate for amine-alkyne functionalization reactions. These transformations are highly atom-economical and serve as powerful methods for constructing complex nitrogen-containing molecules. ilpi.com The reaction pathways are diverse, including intermolecular additions to the alkyne, intramolecular cyclizations, and various redox processes. acs.orgnih.gov

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a primary transformation for alkynyl amines. researchgate.net This reaction is thermodynamically more favorable for alkynes than for alkenes, though it often requires a catalyst to overcome a significant activation barrier arising from the repulsion between the electron-rich amine and the alkyne's π-system. ilpi.com

Mechanistic Pathways: The mechanism of catalytic hydroamination is highly dependent on the choice of metal catalyst. libretexts.org

Early Transition Metals (e.g., Ti, Zr): These catalysts typically operate via a [2+2] cycloaddition mechanism. The process begins with the formation of a metal-imido (M=NR) complex, which then undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene intermediate. ilpi.comlibretexts.org Subsequent protonolysis by another amine molecule releases the enamine product and regenerates the active catalytic species. libretexts.org

Late Transition Metals (e.g., Pd, Rh, Au): Several pathways are proposed for these metals. A common mechanism involves the coordination of the alkyne to the metal center, which activates it for nucleophilic attack by the amine. acs.orgresearchgate.net This results in an anti-addition of the amine and the metal across the triple bond. Subsequent protonolysis yields the final product. acs.org Alternatively, the reaction can proceed through oxidative addition of the N-H bond to the metal, followed by insertion of the alkyne into the metal-hydride or metal-amido bond. libretexts.org

Regioselectivity and Stereoselectivity: Controlling the regioselectivity (i.e., the formation of Markovnikov vs. anti-Markovnikov products) and stereoselectivity (the geometric configuration of the product) is a key challenge. acs.org

Regioselectivity: In the hydroamination of an internal, unsymmetrically substituted alkyne, two different regioisomers can be formed. For terminal alkynes, the addition can follow either the Markovnikov rule (nucleophile adds to the more substituted carbon) or the anti-Markovnikov rule. acs.org The choice of catalyst and ligands is crucial for controlling this outcome. acs.orgresearchgate.net

Stereoselectivity: The addition of the N-H bond across the alkyne typically occurs with anti-selectivity, leading to the E-configured enamine product. acs.org However, the stereochemical outcome can be influenced by the reaction mechanism and catalyst system. acs.orgunipr.it For instance, palladium iodide (PdI2) has been shown to be an efficient catalyst for the hydroamination of arylacetylenes with anilines, yielding products with excellent regio- and stereoselectivity. unipr.it

| Catalyst Group | Common Metals | Predominant Mechanism | Typical Selectivity |

| Early Transition Metals | Ti, Zr | [2+2] Cycloaddition via Metal-Imido | Often favors Markovnikov addition |

| Late Transition Metals | Pd, Rh, Au | Nucleophilic Attack on Coordinated Alkyne | Regioselectivity is highly tunable with ligands |

| Lanthanides | Sm, Yb, Lu | 1,2-Insertion into Metal-Amido Bond | High activity for intramolecular reactions |

| Alkali Metals | Na, K (as bases) | Nucleophilic Addition of Amide Anion | Base-catalyzed, requires strong bases |

The structure of N-(but-2-ynyl)-p-toluidine is well-suited for intramolecular cyclization, a powerful strategy for synthesizing nitrogen-containing heterocyclic compounds such as indoles and quinolines. quimicaorganica.orgnih.gov These reactions typically involve the nucleophilic attack of the amine's nitrogen atom onto the alkyne moiety, which is often activated by a transition metal catalyst. quimicaorganica.orgresearchgate.net

The general principle involves the formation of a carbon-heteroatom bond to close the ring. quimicaorganica.org Gold and palladium catalysts are particularly effective in mediating these transformations. nih.govresearchgate.net The mechanism often begins with the coordination of the catalyst to the alkyne, increasing its electrophilicity. This facilitates the intramolecular attack by the nitrogen atom. The resulting cyclized intermediate can then undergo further steps, such as protonolysis or reductive elimination, to yield the final aromatic heterocycle and regenerate the catalyst. nih.gov These reactions can be part of complex cascade sequences, allowing for the rapid construction of polycyclic systems from simple acyclic precursors. nih.govmdpi.com For instance, a 5-endo-dig cyclization is a common pathway for forming five-membered rings. biointerfaceresearch.com

Beyond hydroamination and cyclization, alkynyl amines can undergo various oxidative and reductive transformations.

Oxidative Transformations: A key oxidative pathway involves the functionalization of the C–H bond at the position alpha to the nitrogen atom. nih.gov This can be achieved via the formation of an iminium cation intermediate. For example, a gold-catalyzed reaction can facilitate the oxidation of the amine, leading to an iminium species. This electrophilic intermediate is then susceptible to attack by a nucleophile, such as another alkyne molecule, resulting in α-alkynylation of the amine. nih.gov Radical-based transformations initiated by the addition of a radical to the alkyne can also lead to C(sp3)–H functionalization through a hydrogen atom transfer (HAT) mechanism. rsc.org

Reductive Transformations: The enamine or imine products resulting from hydroamination or cyclization reactions can be readily reduced to the corresponding saturated secondary amines. unipr.it This two-step sequence of hydroamination followed by reduction provides a versatile method for synthesizing a wide variety of secondary amines from alkynes and primary amines. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can be employed for this purpose.

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

Role of Catalysts and Ligand Design in Promoting N-(But-2-ynyl)-p-toluidine Reactivity

Catalysts are essential for overcoming the activation energy of many transformations involving N-(but-2-ynyl)-p-toluidine, while ligands play a crucial role in tuning the catalyst's reactivity and selectivity. nih.govdal.ca The choice of metal and the design of the ancillary ligand can dramatically influence the reaction outcome, determining which mechanistic pathway is followed and which product is formed preferentially. nih.govnih.gov

The reactivity of a metal catalyst is modulated by the ligands coordinated to it. Ligand properties such as steric bulk and electronic character are critical design elements. nih.govchemrxiv.org

Steric Effects: Bulky ligands can create a specific steric environment around the metal center, which can favor a particular reaction pathway or control regioselectivity by blocking access to certain coordination sites. nih.gov For example, sterically demanding phosphine (B1218219) ligands are often used in cross-coupling reactions to promote reductive elimination. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand influences the electron density at the metal center. chemrxiv.org Electron-donating ligands can make a metal center more nucleophilic and more prone to oxidative addition, while electron-withdrawing ligands can make it more electrophilic and enhance its ability to activate π-systems like alkynes. nih.govchemrxiv.org

P,N-ligands, which contain both a "hard" nitrogen donor and a "soft" phosphorus donor, have emerged as a highly effective class of ligands for a variety of catalytic reactions, including C-N cross-coupling. dal.ca Their modular nature allows for fine-tuning of both steric and electronic properties to optimize catalyst performance for a specific substrate like N-(but-2-ynyl)-p-toluidine. nih.gov

| Catalyst System | Ligand Type | Target Reaction | Mechanistic Role of Ligand |

| Organoaluminum Complexes | Phenalenyl-based | Hydroamination | Modulates LUMO energy of catalyst, influencing its Lewis acidity. researchgate.net |

| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, electron-rich phosphine | C-N Cross-Coupling | Facilitates oxidative addition and reductive elimination. nih.gov |

| [Ir(COD)Cl]₂ / P,N-Ligand | Chiral P,N-Ligand | Asymmetric Hydrogenation | Creates a chiral environment for enantioselective product formation. dal.ca |

| Au(I) / Phosphine | Electron-rich phosphine | Intramolecular Cyclization | Stabilizes the cationic gold center and activates the alkyne. nih.gov |

Application of Isotopic Labeling and Kinetic Studies in Mechanistic Investigations

To move from a proposed mechanism to a confirmed pathway, chemists rely on sophisticated experimental techniques, primarily isotopic labeling and kinetic studies. catalysis.blognih.gov These methods provide detailed information about bond-forming and bond-breaking events, transition states, and reaction intermediates. catalysis.blogsymeres.com

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C). symeres.comresearchgate.net The fate of the label in the product can be tracked to elucidate reaction pathways. symeres.com Furthermore, isotopic substitution can affect the rate of a reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). catalysis.blogd-nb.info A significant KIE observed when a C-H bond is replaced by a C-D bond implies that this bond is broken in the rate-determining step of the reaction, providing powerful evidence for a proposed mechanism. researchgate.netsymeres.com

Kinetic Studies: By measuring how the reaction rate changes in response to variations in the concentration of reactants, catalysts, or inhibitors, a rate law can be determined. researchgate.net This mathematical expression provides crucial information about which species are involved in the rate-determining step. For example, kinetic studies on hydroamination reactions have helped to identify whether the nucleophilic attack of the amine or the protonolysis step is rate-limiting. researchgate.net

Influence of Steric and Electronic Effects of Substituents on Reaction Mechanisms and Selectivity

The substituents on a reacting molecule, such as the p-tolyl group in N-(but-2-ynyl)-p-toluidine, exert profound steric and electronic effects that can dictate the course and outcome of a reaction. numberanalytics.comnih.gov

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. numberanalytics.comnumberanalytics.com The bulky p-tolyl group on the nitrogen atom of N-(but-2-ynyl)-p-toluidine can influence which face of the alkyne is more accessible for attack by a catalyst or another reagent. This can control the regioselectivity and stereoselectivity of a reaction. numberanalytics.comresearchgate.net For example, in nucleophilic substitution reactions, a sterically hindered nucleophile can alter the rate-determining step from nucleophilic addition to the departure of the leaving group. researchgate.net

Electronic Effects: The electronic effect of a substituent relates to its ability to donate or withdraw electron density. The p-tolyl group is generally considered to be weakly electron-donating due to hyperconjugation and the inductive effect of the methyl group. This electronic character influences the nucleophilicity of the nitrogen atom; a more electron-rich nitrogen is a stronger nucleophile. These effects also stabilize or destabilize charged intermediates that may form during the reaction, thereby influencing reaction rates and pathways. nih.govresearchgate.net The interplay between steric repulsion and electronic interactions is often complex, and computational studies using methods like Density Functional Theory (DFT) are frequently employed to unravel these competing factors and predict reaction outcomes. nih.gov

Computational and Theoretical Chemistry Studies of N but 2 Ynyl P Toluidine Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These calculations, rooted in quantum mechanics, provide a quantitative description of the electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry for investigating molecular properties and reaction energetics. walshmedicalmedia.comnih.gov DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.netnih.gov These calculations are crucial for predicting the outcomes of chemical reactions and understanding the stability of different molecular conformations. rsc.orgaps.org

For N-(But-2-ynyl)-p-toluidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are utilized to determine its optimized geometry, including bond lengths and angles. researchgate.netresearchgate.net These calculations also yield important quantum chemical parameters that describe the molecule's reactivity and stability. researchgate.net The energetic details obtained from DFT can help in understanding reaction pathways and the feasibility of synthetic routes. acs.org

| Parameter | Description | Typical Calculation Level |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT/B3LYP/6-31G(d,p) |

| Vibrational Frequencies | Used to predict IR and Raman spectra and confirm a true energy minimum. | DFT/B3LYP/6-31G(d,p) |

| Reaction Energetics | Calculation of enthalpies and Gibbs free energies of reactions. | DFT with appropriate functional and basis set |

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Related Chemical Potentials

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org A smaller gap generally suggests higher reactivity. sciencepub.net

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, also referred to as chemical potentials. These descriptors provide a quantitative measure of a molecule's reactivity.

Key Reactivity Descriptors Derived from HOMO and LUMO Energies:

Ionization Potential (I): Related to the energy of the HOMO (I ≈ -EHOMO). It represents the energy required to remove an electron. researchgate.net

Electron Affinity (A): Related to the energy of the LUMO (A ≈ -ELUMO). It represents the energy released when an electron is added. researchgate.net

Electronegativity (χ): A measure of an atom's ability to attract shared electrons (χ = (I + A) / 2). researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.netsciencepub.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive. sciencepub.net

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium system. researchgate.net

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons (ω = μ² / 2η). researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation |

| Chemical Softness (S) | 1 / η | Reactivity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations of N-(But-2-ynyl)-p-toluidine

Molecules are not static entities; they are dynamic systems with various possible conformations. cresset-group.com Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. nih.gov Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule over time by simulating the motion of its atoms and molecules. cresset-group.commdpi.com

For N-(But-2-ynyl)-p-toluidine, conformational analysis can reveal the preferred orientations of the butynyl group relative to the tolyl group. This is crucial as the molecular conformation can significantly influence its reactivity and interaction with other molecules. MD simulations, often performed in a solvent to mimic experimental conditions, can map the energy landscape and identify the most populated (i.e., most stable) conformations. cresset-group.comlambris.com These simulations can reveal dynamic processes such as bond rotations and intramolecular interactions that are not apparent from static models. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts, and IR and Raman vibrational frequencies. researchgate.netnih.gov These theoretical predictions can be directly compared with experimental spectra to validate the computational model and aid in the structural elucidation of the compound. nih.govresearchgate.net

For N-(But-2-ynyl)-p-toluidine, DFT calculations can predict its 1H and 13C NMR spectra. researchgate.net By comparing the calculated chemical shifts with those obtained from experimental NMR spectroscopy, the accuracy of the computed molecular structure can be confirmed. researchgate.net Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. researchgate.net Discrepancies between theoretical and experimental data can point to environmental effects, such as solvent interactions, or the presence of multiple conformations in solution. nih.gov

| Spectroscopic Technique | Predicted Parameter | Computational Method | Purpose of Comparison |

|---|---|---|---|

| NMR (1H, 13C) | Chemical Shifts | GIAO-DFT | Structural verification and assignment |

| Infrared (IR) | Vibrational Frequencies | DFT | Assignment of vibrational modes |

| Raman | Vibrational Frequencies | DFT | Complementary vibrational analysis |

Theoretical Insights into Catalytic Cycles, Transition States, and Reaction Intermediates

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions, including complex catalytic cycles. rsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants and products—and reaction intermediates, which are transient species formed during the reaction. rsc.org

In reactions involving N-(But-2-ynyl)-p-toluidine, such as metal-catalyzed transformations, theoretical calculations can be used to model the entire catalytic cycle. researchgate.net This involves calculating the energies of all reactants, intermediates, transition states, and products. Such studies can reveal the rate-determining step of the reaction, explain observed stereoselectivity, and guide the design of more efficient catalysts. acs.org For example, understanding the transition state structures in reactions involving the butynyl group can provide insights into how its reactivity is harnessed in various synthetic transformations.

Advanced Applications and Emerging Research Frontiers of N but 2 Ynyl P Toluidine Derivatives

Utilization as Ligands and Pre-catalysts in Organic Transformations

The structural features of N-(but-2-ynyl)-p-toluidine and its analogues make them valuable candidates for the development of ligands and pre-catalysts in transition metal-catalyzed organic transformations. The nitrogen atom can coordinate to a metal center, while the alkyne moiety can participate in catalytic cycles or be modified to tune the ligand's electronic and steric properties.

Research has shown that N-(but-2-yn-1-yl)-4-methylaniline can be synthesized and utilized in ligand exchange reactions. nih.gov The electronic properties of the aniline (B41778) component influence the substrate's affinity for binding, a critical factor in catalytic system design. nih.gov While electron-poor anilines exhibit lower binding affinity, derivatives like N-(but-2-yn-1-yl)-4-methylaniline are effective. nih.gov

The broader family of p-toluidine (B81030) derivatives has seen extensive use in catalysis. For instance, Schiff bases derived from p-toluidine and thiophene-2-carbaldehyde (B41791) react with sodium tetrachloropalladate(II) to form palladium(II) complexes. sciensage.info These complexes are being developed as stable and efficient catalysts for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. sciensage.info

Furthermore, well-defined nickel(II) pre-catalysts supported by various ligands have proven effective in cross-coupling reactions. nih.govnih.govprinceton.edu The development of air-stable Ni(II) pre-catalysts, such as [(TMEDA)Ni(o-tolyl)Cl], offers a modular approach to catalysis, allowing for the use of a wide variety of ligands. princeton.edu This modularity is crucial for optimizing catalytic activity for specific transformations, including the formation of C-S and C-N bonds. nih.govrsc.org The principles demonstrated with these systems can be extended to catalysts incorporating N-(but-2-ynyl)-p-toluidine-based ligands, where the alkyne group could serve as an additional site for modification or interaction.

The amine functionality itself is central to emerging catalytic strategies. Recent advancements in transition metal-catalyzed C-H activation have enabled the remote alkynylation of aliphatic amines, highlighting the synthetic utility of the alkyne group in amine-containing molecules. acs.orgacs.org

Table 1: Examples of Catalytic Systems Involving p-Toluidine Derivatives

| Catalyst/Ligand System | Metal | Application | Reference |

|---|---|---|---|

| Bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ | Palladium | Pre-catalyst for coupling reactions | sciensage.info |

| [(TMEDA)Ni(o-tolyl)Cl] | Nickel | Modular pre-catalyst for cross-coupling | princeton.edu |

| NiCl(allyl)(PMe₂Ar') | Nickel | Pre-catalyst for C-S bond formation | nih.gov |

Development of Functional Organic Materials Incorporating Alkynyl Amine Moieties

The incorporation of alkynyl amine moieties, such as the N-(but-2-ynyl)-p-toluidine framework, into organic materials is an area of growing interest. Aryl amines are recognized as important components in molecules relevant to materials science. rsc.org The combination of the aromatic amine's electronic properties and the alkyne's reactivity and rigidity offers a pathway to novel polymers and electronic materials.

Integration into Polymeric Structures for Advanced Material Design

Derivatives of p-toluidine have been utilized in polymer science. For example, N,N-Dimethyl-p-toluidine serves as a polymerization catalyst for creating polyesters, acrylates, and epoxy resins. Similarly, N,N-Dihydroxyethyl-p-toluidine functions as a curing agent for epoxy resins. lanxess.com These applications demonstrate the capacity of the p-toluidine scaffold to influence and participate in polymerization processes.

The alkynyl group in N-(but-2-ynyl)-p-toluidine provides a reactive handle for polymerization. For instance, nitrogen heterocycles like imidazoles can act as precursors for various polymers, such as reversible oxygen-binding polymer membranes. msesupplies.com The alkyne functionality in but-2-ynyl-p-tolyl-amine could potentially be used in similar polymerization strategies, for example, through alkyne metathesis or click chemistry-based polymerization, to create novel polymer backbones with integrated aromatic amine functionalities.

Applications in Advanced Organic Electronic and Optoelectronic Materials

Organic semiconductors are foundational to the field of organic electronics, which promises low-cost, large-area, and flexible electronic devices. tie.roucm.es Aryl amines are a key class of materials in this domain due to their electron-donating nature, making them suitable for use as p-type semiconductors. rsc.org

The p-toluidine moiety has been shown to be a viable component in optoelectronic materials. For instance, a novel organic single crystal of p-toluidinium salicylate (B1505791) has been synthesized and characterized, demonstrating the potential of p-toluidine derivatives in creating materials with specific optical properties. pensoft.net The integration of an alkynyl group, as in N-(but-2-ynyl)-p-toluidine, could further enhance these properties by extending π-conjugation or providing a rigid structural element, which is often beneficial for charge transport in organic field-effect transistors (OFETs). ucm.es The synthesis of azine-based polymers that act as p-type semiconductors in organic thin-film transistors further highlights the potential for nitrogen-containing compounds in this area. msesupplies.com

Scaffolds for Complex Molecular Synthesis with Medicinal Chemistry Relevance

The synthesis of complex molecular systems is a cornerstone of modern chemistry, particularly in the development of new pharmaceuticals. nih.gov Aryl amines and nitrogen-containing heterocycles are prominent structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.govopenmedicinalchemistryjournal.commdpi.com The N-(but-2-ynyl)-p-toluidine structure serves as a valuable and versatile building block in this context.

Precursors for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural entities in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing such a ring system. msesupplies.commdpi.com The N-(but-2-ynyl)-p-toluidine framework is an excellent precursor for synthesizing a variety of heterocyclic structures due to the reactive nature of the alkyne and the nucleophilicity of the amine.

Table 2: Heterocycles Synthesized from Alkynyl Amine Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| N,N-di(prop-2-ynyl)-p-toluidine | Thermal or Microwave | Polycyclic amine (via IMDA) | researchgate.net |

| ortho-Alkynylaldehydes + Primary amines | KOH-DMSO | Amino-1H-indenone | bohrium.com |

| 1,3-Enynes + p-Toluidine | Cu(OAc)₂·H₂O, Ca(OH)₂ | Substituted pyrrole (B145914) | beilstein-journals.org |

Design of Linker Architectures in Molecular Conjugates

The alkyne functionality within N-(but-2-ynyl)-p-toluidine is an ideal handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linking of molecules, a cornerstone of modern bioconjugation and materials science.

This strategy has been employed to link potent and selective G protein-coupled receptor agonists to various reporter groups. nih.gov In one study, a dialkyne-containing nucleoside was coupled to azido-functionalized moieties, including fluorescent dyes and biotin, with the resulting conjugates retaining high binding affinity. nih.gov This demonstrates the power of the alkyne group to serve as a stable and versatile linker.

Patents have described the use of related ethynylaryl amino structures within linking groups for conjugating biomolecules to detectable moieties or solid substrates. google.com The N-(but-2-ynyl)-p-toluidine scaffold can be readily envisioned in similar roles, acting as a core structure from which linkers can be extended to create complex molecular conjugates for applications in diagnostics, targeted drug delivery, and materials assembly.

Future Research Directions for Alkynyl Aryl Amines in Chemical Science

Alkynyl aryl amines, including N-(but-2-ynyl)-p-toluidine and its derivatives, represent a versatile and highly reactive class of building blocks in organic synthesis. While significant progress has been made in their application, the frontiers of chemical science continue to expand, revealing new and exciting avenues for future research. The unique combination of the nucleophilic amine, the aromatic ring, and the reactive alkyne moiety provides a rich platform for innovation in catalysis, synthetic methodology, medicinal chemistry, and materials science. Future research is poised to unlock even greater potential from this valuable class of compounds.

A primary direction for future research lies in the development of more advanced and sustainable catalytic systems. While palladium, gold, and rhodium have been instrumental in activating alkynyl aryl amines for various transformations, the exploration of catalysts based on earth-abundant and less toxic metals like nickel, copper, and iron is a key goal. rsc.orgacs.org The development of novel dual-catalyst systems, cooperative catalysis, and photoredox-mediated reactions under mild conditions will likely lead to unprecedented transformations and higher efficiency. rsc.org For instance, expanding on rhodium(III)-catalyzed processes, such as C-H activation and annulation, could provide streamlined access to complex polycyclic and spirocyclic scaffolds that are currently difficult to synthesize. rsc.org

Another significant frontier is the design of novel synthetic methodologies that maximize molecular complexity in a single step. Future work will likely focus on developing one-pot, multi-component reactions that utilize alkynyl aryl amines to rapidly assemble intricate molecular architectures. rsc.org The concept of reverse reactivity, where the typical electronic nature of the functional groups is inverted through specific reagents or catalysts, presents a promising area for exploration, potentially leading to the synthesis of novel amino-indenones and other carbocycles. bohrium.com Furthermore, applying modern data-driven modeling and machine learning could help predict reaction outcomes and identify optimal conditions, accelerating the discovery of new transformations. researchgate.net

In the realm of medicinal chemistry, the full potential of alkynyl aryl amine derivatives is far from realized. The alkyne group is a key feature in several biologically active compounds and approved drugs, often serving as a reactive handle for "click chemistry" or as a crucial pharmacophore for binding to biological targets. nih.gov Future research should focus on the rational design and synthesis of new libraries of N-(but-2-ynyl)-p-toluidine derivatives targeting a wider range of diseases. This includes developing novel kinase inhibitors for oncology, creating new anti-infective agents to combat drug-resistant pathogens, and designing probes for Alzheimer's disease research. nih.govacs.org The synthesis of hybrid molecules, where the alkynyl aryl amine scaffold is combined with other known pharmacophores like thiazole (B1198619) or pyrazolone, could lead to compounds with dual-action mechanisms and improved therapeutic profiles. mdpi.comnih.gov

The application of alkynyl aryl amines in materials science is a largely underexplored but highly promising field. The rigid, linear nature of the alkyne and the electronic properties of the aryl amine system make these compounds attractive precursors for novel organic materials. rsc.org Future research could investigate the synthesis of polymers and macrocycles with unique photophysical or electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The ability to functionalize these molecules through both the amine and the alkyne provides a modular approach to tuning their material properties. nih.gov

Finally, a deeper mechanistic understanding of the reactions involving alkynyl aryl amines is crucial for future advancements. Combining experimental studies with advanced computational and spectroscopic techniques will allow for the detailed elucidation of reaction pathways, transition states, and the role of catalysts. rsc.orgresearchgate.net This knowledge will be instrumental in improving reaction selectivity, overcoming current limitations, and rationally designing the next generation of catalysts and synthetic methods for this versatile class of compounds. nih.gov

The table below summarizes potential future research areas and their objectives.

| Research Area | Key Objectives | Potential Applications & Target Molecules |

| Advanced Catalysis | Develop earth-abundant metal catalysts (Ni, Cu, Fe). Explore dual-catalysis, photoredox reactions, and asymmetric hydrogenation. rsc.orgnih.govacs.org | Efficient synthesis of chiral amines, functionalized indoles, and complex heterocycles. rsc.orgrsc.org |

| Novel Synthetic Methods | Design one-pot, multi-component reactions. Investigate C-H activation and annulation strategies. rsc.orgrsc.org | Rapid assembly of polycyclic compounds, spiro-fused heterocycles, and substituted quinolines. rsc.orgnih.gov |

| Medicinal Chemistry | Synthesize and screen new libraries of derivatives. Create hybrid molecules with known pharmacophores. mdpi.comnih.gov | Development of new anticancer agents, neuroprotective drugs for Alzheimer's, and novel antibiotics. nih.govacs.org |

| Materials Science | Synthesize novel polymers and macrocycles. Investigate electronic and photophysical properties. rsc.orgnih.gov | Creation of organic semiconductors, sensors, and functional dyes. rsc.org |

| Mechanistic Studies | Utilize computational chemistry and in-situ spectroscopy to understand reaction pathways. rsc.orgresearchgate.net | Improved reaction control, enhanced chemo- and regioselectivity, and rational catalyst design. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.